3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione
CAS No.: 1795449-58-9
Cat. No.: VC6291352
Molecular Formula: C22H22N2O4S
Molecular Weight: 410.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795449-58-9 |
|---|---|
| Molecular Formula | C22H22N2O4S |
| Molecular Weight | 410.49 |
| IUPAC Name | 3-[1-(3-phenylmethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C22H22N2O4S/c25-20-15-29-22(27)24(20)18-9-11-23(12-10-18)21(26)17-7-4-8-19(13-17)28-14-16-5-2-1-3-6-16/h1-8,13,18H,9-12,14-15H2 |
| Standard InChI Key | OZPYNTWBMSKAMI-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Introduction
Key Findings
3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS: 1795449-58-9) is a synthetic thiazolidine-2,4-dione (TZD) derivative with a molecular weight of 410.5 g/mol and the formula C₂₂H₂₂N₂O₄S . Its structure integrates a thiazolidine-2,4-dione core, a piperidin-4-yl group, and a 3-(benzyloxy)benzoyl substituent, positioning it within a class of compounds investigated for antimicrobial and metabolic activities . While direct pharmacological data for this specific compound remain limited, structural analogs demonstrate antifungal mechanisms linked to glucose transport inhibition and cell wall disruption in Candida species .
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s IUPAC name, 3-(1-(3-(benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione, reflects its three primary components:
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Thiazolidine-2,4-dione core: A five-membered heterocyclic ring containing sulfur, nitrogen, and two ketone groups at positions 2 and 4 .
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Piperidin-4-yl group: A six-membered saturated nitrogen-containing ring attached to the thiazolidine core at position 3 .
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3-(Benzyloxy)benzoyl substituent: A benzoyl group substituted at the meta position with a benzyloxy moiety, linked to the piperidine nitrogen .
This configuration introduces steric and electronic modifications that influence solubility, bioavailability, and target binding compared to simpler TZD derivatives .
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis of 3-(1-(3-(benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione involves multi-step reactions, as inferred from analogous TZD derivatives :
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Core Formation:
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Benzoylation:
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Functionalization:
Table 1: Key Synthetic Intermediates and Conditions
Physicochemical Properties
Molecular Data
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Solubility: Predicted low aqueous solubility due to aromatic and nonpolar groups; soluble in DMSO or DMF .
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Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the ester and benzyloxy groups .
Table 2: Spectroscopic Characterization
Analytical and Structural Characterization
X-ray Crystallography
Though unresolved for this compound, similar TZDs adopt a non-planar conformation with dihedral angles of 15–25° between the thiazolidine and arylidene groups . Hydrogen bonding between the TZD NH and carbonyl oxygen enhances stability .
Chromatographic Profiling
Applications and Future Directions
Therapeutic Prospects
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Antifungal agent: Given the efficacy of analogs, this compound warrants testing against drug-resistant Candida strains .
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Dual-action therapeutics: Combining glucose transport inhibition with PPAR-γ activation could address comorbid infections in diabetic patients .
Research Gaps
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In vivo toxicity: No data on acute/chronic toxicity or pharmacokinetics.
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Structure-activity relationships (SAR): Impact of the benzyloxy group on target binding remains unstudied.
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